molecular formula C20H27N3O2 B4973022 [1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B4973022
M. Wt: 341.4 g/mol
InChI Key: NXQGVTNYCIPHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol is a compound that has been studied for its potential medicinal properties.

Mechanism of Action

The mechanism of action of [1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain. The endocannabinoid system is involved in various physiological processes such as pain, mood, and appetite. This compound modulates this system by binding to cannabinoid receptors, which results in the modulation of pain and mood.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to modulate the endocannabinoid system, which results in the modulation of pain and mood.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on [1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol. One direction is to further explore its potential as a therapeutic agent in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential as an anti-inflammatory agent in various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol involves a multistep process. The starting materials are pyrazole, ethyl chloroformate, 2-methylbenzylamine, and piperidine. The reaction involves the formation of a carbamate intermediate, which is then reduced to form the final product.

Scientific Research Applications

[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-3-23-13-18(12-21-23)19(25)22-10-6-9-20(14-22,15-24)11-17-8-5-4-7-16(17)2/h4-5,7-8,12-13,24H,3,6,9-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGVTNYCIPHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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